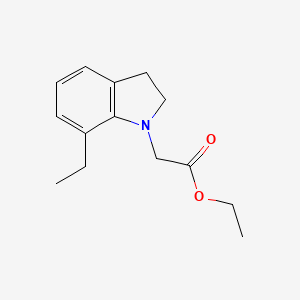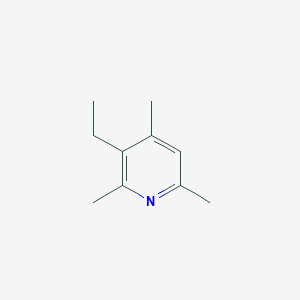
2,4,6-Trimethyl-3-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-3-ethylpyridine is an organic compound with the molecular formula C10H15N. It belongs to the class of pyridine derivatives, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural features, which include three methyl groups and one ethyl group attached to the pyridine ring. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-3-ethylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,4,6-trimethylpyridine with ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethyl group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are used to facilitate the alkylation reaction. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trimethyl-3-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peracids such as m-chloroperbenzoic acid are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Alkyl halides and strong bases like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-3-ethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-3-ethylpyridine involves its interaction with molecular targets through its nitrogen atom. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to participate in electron transfer reactions and its role as a ligand in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethylpyridine: Lacks the ethyl group, making it less sterically hindered.
3-Ethylpyridine: Contains only the ethyl group without the additional methyl groups.
2,4,6-Collidine: Similar structure but with different substituents.
Uniqueness: 2,4,6-Trimethyl-3-ethylpyridine is unique due to the combination of three methyl groups and one ethyl group, which imparts distinct steric and electronic properties. This unique structure influences its reactivity and makes it a valuable compound in various chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
65061-79-2 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
3-ethyl-2,4,6-trimethylpyridine |
InChI |
InChI=1S/C10H15N/c1-5-10-7(2)6-8(3)11-9(10)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
WVTVLTFGZDJQNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(C=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


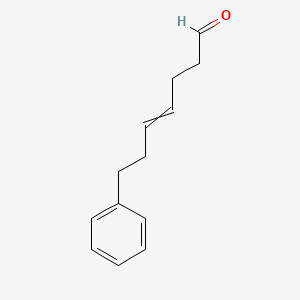

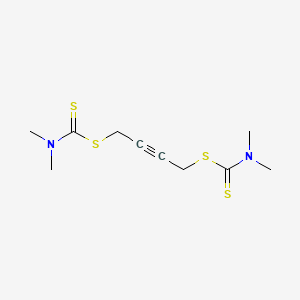
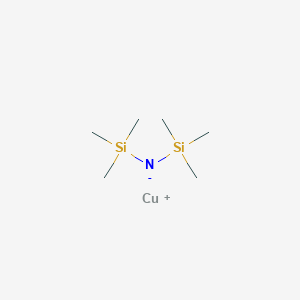
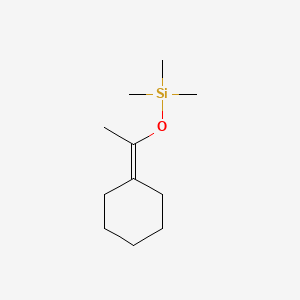
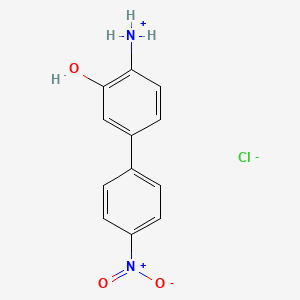
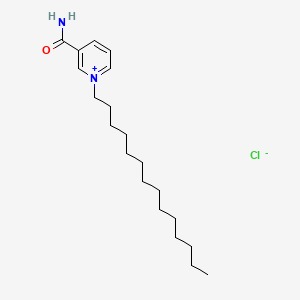

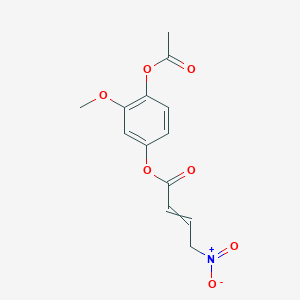
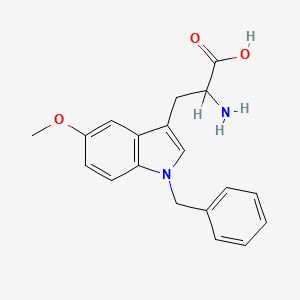
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)

